4-(Methylthio)benzo[d]oxazole-2-sulfonamide
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Overview
Description
4-(Methylthio)benzo[d]oxazole-2-sulfonamide is a chemical compound with a complex structure that includes a benzoxazole ring substituted with a methylthio group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-aminophenol and aldehydes under reflux conditions with catalysts such as nanocatalysts or metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)benzo[d]oxazole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Scientific Research Applications
4-(Methylthio)benzo[d]oxazole-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Methylthio)benzo[d]oxazole-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)benzo[d]oxazole: Lacks the sulfonamide group but shares the benzoxazole and methylthio moieties.
4-(Methylthio)benzo[d]oxazole-2-thiol: Contains a thiol group instead of a sulfonamide group.
Uniqueness
4-(Methylthio)benzo[d]oxazole-2-sulfonamide is unique due to the presence of both the methylthio and sulfonamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8N2O3S2 |
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Molecular Weight |
244.3 g/mol |
IUPAC Name |
4-methylsulfanyl-1,3-benzoxazole-2-sulfonamide |
InChI |
InChI=1S/C8H8N2O3S2/c1-14-6-4-2-3-5-7(6)10-8(13-5)15(9,11)12/h2-4H,1H3,(H2,9,11,12) |
InChI Key |
WEVHMVTZDGDLCP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(O2)S(=O)(=O)N |
Origin of Product |
United States |
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